molecular formula C11H8Cl2N4 B3154003 5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 76989-44-1

5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B3154003
CAS No.: 76989-44-1
M. Wt: 267.11 g/mol
InChI Key: BKNBNBMRHSAJTG-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a dichlorophenyl group, a methyl group, and a carbonitrile group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,3-dichlorobenzonitrile with appropriate reagents to introduce the amino and methyl groups onto the pyrazole ring. One common method involves the cyclization of 2,3-dichlorobenzonitrile with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under controlled conditions.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Agriculture: Pyrazole derivatives, including this compound, have been explored for their use as agrochemicals, such as herbicides and insecticides.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile
  • 4-(3,4-dichlorophenyl)-1-tetralone
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

5-Amino-1-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups and its resulting biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and spectrum of activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-amino-1-(2,3-dichlorophenyl)-3-methylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4/c1-6-7(5-14)11(15)17(16-6)9-4-2-3-8(12)10(9)13/h2-4H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNBNBMRHSAJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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